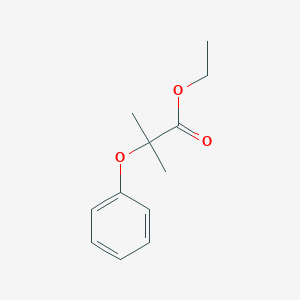

Ethyl 2-methyl-2-phenoxypropanoate

Vue d'ensemble

Description

Ethyl 2-methyl-2-phenoxypropanoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is an ester, characterized by the presence of an ethyl group attached to a 2-methyl-2-phenoxypropanoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Ethyl 2-methyl-2-phenoxypropanoate can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trichloro-2-methyl-2-propanol with phenol in the presence of sodium hydroxide in acetone at room temperature. This is followed by the reaction of the resulting product with ethanol and thionyl chloride under heating conditions for six hours . Another method involves the reaction of ethanol, chlorobutanol, and phenol .

Analyse Des Réactions Chimiques

Ethyl 2-methyl-2-phenoxypropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2-methyl-2-phenoxypropanoate is primarily noted for its role as an intermediate in the synthesis of antihistamines and anti-allergic medications. Research indicates that derivatives of this compound exhibit significant activity against allergic reactions due to their selective binding to H1 receptors without affecting other pharmaceutical receptors, making them suitable for patients on multiple medications .

Case Study: Antihistamine Activity

A notable study detailed a process for synthesizing derivatives of 2-methyl-2′-phenylpropionic acid, which demonstrated effective antihistamine properties. The compounds were shown to selectively inhibit H1 receptors, providing therapeutic benefits for patients suffering from allergic conditions while minimizing interactions with cardiovascular medications .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block. Its structure allows it to participate in various chemical reactions, including:

- Esterification : It can be used to form esters with different alcohols.

- Nucleophilic Substitution : The compound can undergo nucleophilic attacks, facilitating the introduction of various functional groups .

Data Table: Synthesis Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Esterification | Ethanol and acid catalyst | Formation of esters |

| Nucleophilic Substitution | Reaction with Grignard reagents | Introduction of new groups |

| Reduction | Using lithium aluminum hydride | Alcohol derivatives |

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aromatic properties. It is also employed in polymer chemistry as a monomer or additive, enhancing the properties of various materials .

Case Study: Fragrance Industry

In the fragrance industry, this compound has been incorporated into formulations to impart floral or fruity notes. Its stability and compatibility with other fragrance components make it a preferred choice among formulators .

Environmental Considerations

While this compound shows promise in various applications, it is essential to consider its environmental impact. The compound has been classified as harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal practices .

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-2-phenoxypropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Ethyl 2-methyl-2-phenoxypropanoate can be compared with other similar compounds, such as:

Methyl 2-phenoxypropanoate: This compound has a similar structure but with a methyl group instead of an ethyl group.

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate: This compound has an additional methoxy group attached to the phenoxy ring.

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate: This compound has two chlorine atoms attached to the phenoxy ring. These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in terms of its specific structure and reactivity.

Activité Biologique

Ethyl 2-methyl-2-phenoxypropanoate (CAS No. 2901-13-5) is an organic compound classified as an ester, specifically the ethyl ester of 2-methyl-2-phenoxypropanoic acid. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

This compound has a molecular formula of C12H16O2 and a molecular weight of approximately 192.26 g/mol. It appears as a pale yellow liquid with a boiling point of 249.5 °C and a refractive index of 1.489. The compound exhibits low volatility, with a vapor pressure of 0.0229 mmHg at 25 °C .

Antihistamine Properties

Research indicates that derivatives of this compound exhibit antihistamine and antiallergic activities. These properties are particularly relevant in the treatment of allergic diseases, showcasing the compound's potential therapeutic applications .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification Reactions : Combining phenolic compounds with carboxylic acids in the presence of catalysts.

- Transesterification : Involving the exchange of the alkoxy group of an ester with an alcohol.

The optimization of reaction conditions, such as solvent choice and temperature, plays a crucial role in maximizing yield and purity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-methyl-2-phenylpropanoate | C11H14O | Similar structure; potential biological activity |

| **Ethyl phenylacetate | C10H12O | Used as a flavoring agent; simpler structure |

| **Ethyl benzoate | C9H10O | Common fragrance compound; less complex |

| **Methyl salicylate | C8H8O3 | Known for anti-inflammatory properties; aromatic nature |

This table highlights the structural similarities that may confer distinct sensory properties and biological activities to this compound not shared by all similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

- Antihistamine Activity : A study demonstrated that derivatives of 2-methyl-2′-phenylpropionic acid showed excellent antihistamine activity without significant interactions with other pharmaceutical receptors, indicating their therapeutic potential in allergic conditions .

- Enzyme Inhibition Studies : Investigations into related coumarin derivatives revealed that certain structural modifications could enhance inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting similar potential for this compound .

Propriétés

IUPAC Name |

ethyl 2-methyl-2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIIOGRUHSJKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171934 | |

| Record name | Deschloroclofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-04-3 | |

| Record name | Deschloroclofibrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloroclofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.